Product packaging for collectin-43(Cat. No.:CAS No. 156132-72-8)

collectin-43

Cat. No.: B1177267
CAS No.: 156132-72-8
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Description

Classification and Context within the Collectin Superfamily of C-type Lectins

Collectin-43 belongs to the collectin superfamily, a group of proteins characterized by the presence of a collagen-like region and a C-type lectin domain (CTLD). wikipedia.orgnih.gov The "C-type" designation signifies that their binding activity is dependent on calcium. wikipedia.org This superfamily includes other important immune molecules such as mannan-binding lectin (MBL), surfactant proteins A (SP-A) and D (SP-D), conglutinin, and the more recently identified CL-L1 and CL-P1. aai.org

Collectins are classified as Group III of the C-type lectins. nih.govebi.ac.uk Structurally, they are oligomeric, meaning they are composed of multiple subunits. aai.orgau.dk Each subunit consists of four distinct regions: an N-terminal cysteine-rich domain, a collagen-like region, a coiled-coil neck region, and a C-terminal CTLD, also known as the carbohydrate recognition domain (CRD). wikipedia.org It is this CRD that recognizes and binds to specific carbohydrate structures on the surface of pathogens. wikipedia.org

Historical Discovery and Initial Characterization in Bovidae

This compound was first identified and purified from bovine serum. scbt.com Its discovery added to a growing family of collectins, some of which appear to be unique to the Bovidae family, which includes cattle. nih.govaai.orgscispace.com Along with conglutinin and CL-46, CL-43 is a serum collectin synthesized in the liver of these animals. aai.orgnih.gov The initial characterization of CL-43 revealed a protein with a molecular mass of approximately 43 kDa under reducing conditions on SDS-PAGE, which led to its name. researchgate.netresearchgate.net

Early studies established that CL-43 is a C-type serum lectin that binds to mannan (B1593421), a type of polysaccharide, in a calcium-dependent manner. scbt.com This binding specificity is a key feature of its role in innate immunity. The primary structure of CL-43 was determined through a combination of partial protein sequencing, cDNA cloning, and reverse transcription-polymerase chain reaction techniques. nih.gov This revealed a protein of 321 amino acids, including a 20-residue signal peptide. nih.govscbt.com Further genomic analysis showed that the gene for CL-43 is located on bovine chromosome 28, alongside the genes for conglutinin and CL-46. nih.govaai.org

Distinguishing Features within the Bovine Collectin Repertoire

While sharing structural similarities with other collectins, particularly conglutinin and SP-D, CL-43 possesses several distinguishing features. nih.govnih.gov One of the most significant differences is its shorter collagen-like region, which consists of 38 Gly-Xaa-Yaa repeats, compared to the 57 repeats found in conglutinin and SP-D. nih.gov This structural variation likely contributes to its unique functional properties.

Functionally, CL-43 is secreted as a trimer, unlike the more highly multimerized forms of SP-D and conglutinin which can form tetramers of trimers. nih.govresearchgate.net This simpler trimeric structure is specified by its primary sequence. nih.gov

In terms of its binding profile, CL-43 exhibits a distinct pattern of carbohydrate recognition. nih.gov It shows a preference for mannose and N-acetyl mannosamine (B8667444). nih.gov A key difference from other serum collectins like conglutinin and mannan-binding protein is the lack of detectable binding by CL-43 to N-glycosidic oligosaccharides that end in N-acetylglucosamine. nih.gov Furthermore, CL-43 has a unique reactivity with high mannose-type oligosaccharides on complement component C3 and its derivatives. nih.gov

Another notable feature is its antiviral activity. Both natural and recombinant CL-43 have demonstrated significantly higher haemagglutination-inhibiting activity against the influenza A virus (IAV) than recombinant trimeric forms of SP-D. nih.govnih.gov Unlike conglutinin or MBL, CL-43 does not induce the aggregation of viruses or bacteria. nih.govportlandpress.com While it enhances the uptake of IAV by neutrophils, similar to SP-D, the mechanism is different as it does not rely on viral aggregation. nih.govnih.gov

Table 1: Comparison of Bovine Collectins

Feature This compound (CL-43) Conglutinin Surfactant Protein D (SP-D)
Primary Location Serum (liver synthesis) nih.govaai.org Serum (liver synthesis) aai.orgnih.gov Pulmonary Surfactant aai.org
Collagen Region Shorter (38 Gly-Xaa-Yaa repeats) nih.gov Longer (57 Gly-Xaa-Yaa repeats) nih.gov Longer (57 Gly-Xaa-Yaa repeats) nih.gov
Quaternary Structure Trimeric nih.gov Tetramers of trimers frontiersin.org Tetramers of trimers frontiersin.org
Viral Aggregation Does not induce nih.govportlandpress.com Induces Induces
IAV Inhibition High nih.govnih.gov Lower than CL-43 Lower than CL-43

| Chromosome Location | 28 nih.govaai.org | 28 nih.govaai.org | 28 aai.org |

Table 2: Key Properties of this compound

Property Description
Molecular Weight ~43 kDa (reduced) researchgate.netresearchgate.net
Structure N-terminal region, collagenous domain, neck region, C-type carbohydrate recognition domain nih.gov
Amino Acid Count 321 (including a 20-residue signal peptide) nih.govscbt.com
Carbohydrate Binding Prefers mannose and N-acetyl mannosamine nih.gov

| Gene Location | Bovine chromosome 28q1.8 nih.govaai.org |

Properties

CAS No.

156132-72-8

Molecular Formula

C10H6BrNO3

Synonyms

collectin-43

Origin of Product

United States

Molecular Architecture and Structural Biology of Collectin 43

Gene and Protein Primary Sequence Characteristics

Collectin-43 is a protein found in bovine serum, distinguished by its collagen-like structure and a C-type carbohydrate recognition domain (CRD), which places it within the collectin family. nih.govportlandpress.com Its primary structure has been fully elucidated through a combination of protein sequencing, cDNA cloning, and reverse transcription-polymerase chain reaction techniques. nih.gov

The CL43 Gene and Its Species-Specific Expression in Bovidae

The gene encoding this compound, designated CL43, is located on bovine chromosome 28 at position q1.8. aai.orgnih.govuniprot.org This chromosomal region also houses the genes for other collectins, including conglutinin and CL-46. aai.orgnih.gov

The expression of the CL43 gene is highly tissue- and species-specific. Northern blot analysis has demonstrated that CL-43 is synthesized exclusively in the bovine liver. nih.gov There is no detectable signal of its mRNA in a range of other bovine tissues, including the lungs. nih.gov Furthermore, extensive research has shown that CL-43 and the closely related conglutinin have, to date, only been identified in members of the Bovidae family. nih.govaai.org Cross-hybridization signals for CL43 mRNA have not been detected in the liver of other species such as sheep, humans, rats, or mice, underscoring its restricted expression to cattle. nih.gov This specificity suggests a unique evolutionary path, where an ancestral gene, likely derived from a Surfactant protein-D (SP-D)-like gene, duplicated and evolved into the genes for CL-43 and conglutinin within the Bovidae lineage. nih.gov

Polypeptide Chain Composition and Amino Acid Sequence Homology

The fundamental structure of CL-43 consists of a homotrimer, meaning it is composed of three identical polypeptide chains. nih.gov Each mature polypeptide chain consists of 321 amino acids. uniprot.org The protein is found in serum as a single trimeric subunit. portlandpress.comnih.gov

Amino acid sequence analysis reveals significant homology with other members of the collectin family, particularly those also found in cattle. nih.gov This structural similarity points to a shared evolutionary ancestry and conserved functional domains.

Interactive Data Table: Amino Acid Sequence Identity of Bovine CL-43

Compared ProteinSpeciesPercent Identity with CL-43Source(s)
ConglutininBovine74% nih.gov
Surfactant protein D (SP-D)Bovine70% nih.gov
N-Terminal Sequence vs. ConglutininBovine44% nih.gov
N-Terminal Sequence vs. SP-DBovine56% nih.gov

Distinct Domain Organization: N-Terminal, Collagenous, Neck, and Carbohydrate Recognition Domain (CRD)

Like all members of the collectin family, the CL-43 polypeptide chain exhibits a modular structure comprising four distinct domains. nih.govglycoforum.gr.jpsoton.ac.ukresearchgate.net These are arranged sequentially from the amino-terminus to the carboxy-terminus as follows:

An N-terminal cysteine-rich segment. nih.gov

A collagen-like domain. nih.gov

An alpha-helical coiled-coil "neck" region. nih.govaai.org

A C-terminal carbohydrate recognition domain (CRD). nih.gov

This multi-domain architecture is fundamental to the protein's assembly into a functional trimer and its biological activities. glycoforum.gr.jp

The primary sequence of CL-43 begins with an N-terminal region composed of 28 amino acid residues. nih.gov A key feature of this domain is the presence of cysteine residues that are critical for the oligomerization of the protein. glycoforum.gr.jpsoton.ac.uk These cysteines form inter-chain disulfide bonds that covalently link the three polypeptide chains, initiating their assembly into the trimeric subunit. soton.ac.ukmq.edu.au For CL-43, it has been reported that these disulfide bonds form in a specific pattern: Cys15 of one chain links to Cys15 of a second chain, while Cys20 of the second chain links to Cys20 of the third, and Cys20 of the first chain links to Cys15 of the third. soton.ac.uk

Following the N-terminal segment is a collagen-like domain. nih.gov This region is defined by a repeating amino acid triplet sequence of Gly-Xaa-Yaa, where 'Gly' is glycine (B1666218), and 'Xaa' and 'Yaa' can be any amino acid, though often proline and hydroxyproline (B1673980). nih.govnih.gov In CL-43, this collagenous domain consists of 38 such Gly-Xaa-Yaa repeats. nih.gov The presence of glycine at every third position is structurally essential, allowing the three polypeptide chains to wind around each other to form a stable, right-handed triple helix. nih.govbiorxiv.org The high glycine content (24.3%) and the presence of hydroxyproline and hydroxylysine are characteristic chemical indicators of this collagenous nature. nih.gov Notably, the collagen region of CL-43 is significantly shorter than that of bovine conglutinin and SP-D, which both contain 57 Gly-Xaa-Yaa repeats. nih.gov

Connecting the collagen-like domain to the C-terminal CRD is a short "neck" region. nih.govaai.org This domain is characterized by an alpha-helical coiled-coil structure. soton.ac.ukaai.org The neck region is crucial for the proper assembly of the trimer, acting as a nucleation center that facilitates the parallel association and trimerization of the three polypeptide chains. soton.ac.ukaai.org This trimerization is a prerequisite for the subsequent folding of the collagenous domain into its characteristic triple helix. aai.org

C-Type Lectin Domain (CRD) and Conserved Residues

The defining feature of this compound is its C-type lectin domain (CRD), a calcium-dependent carbohydrate-recognition domain. expasy.org This compact domain, approximately 110–130 amino acids in length, is responsible for the protein's ability to bind to specific sugar molecules on the surface of microorganisms. nih.govembl.de The structure of the CRD is highly conserved across C-type lectins and consists of a double-looped, two-stranded antiparallel β-sheet, two α-helices, and another three-stranded antiparallel β-sheet. nih.gov This intricate fold is stabilized by two highly conserved disulfide bonds. nih.govuniprot.org

A key characteristic of the CRD is its dependence on calcium for carbohydrate binding. nih.gov The domain contains up to four potential calcium-binding sites, with site 2 being the principal site for coordinating with sugar molecules. nih.govnih.gov The binding specificity of CL-43 is determined by the amino acid residues within the CRD. While it shares the ability to recognize mannose and fucose with other serum collectins like conglutinin and mannan-binding proteins, CL-43 exhibits a distinct binding pattern. nih.gov Notably, it does not show detectable binding to N-glycosidic oligosaccharides that end in N-acetylglucosamine. nih.gov The primary sequence of CL-43 reveals a C-terminal section of 159 residues that encompasses a short "neck" region and the CRD, which contains the conserved residues typical of all C-type lectins. nih.gov The amino acid sequence of bovine CL-43's CRD shows significant identity to that of bovine conglutinin (74%) and bovine lung surfactant protein D (SP-D) (70%). nih.gov

Table 1: Key Features of the C-Type Lectin Domain (CRD) of this compound

Feature Description
Size Approximately 110–130 amino acid residues. nih.govembl.de
Core Structure Double-looped, two-stranded antiparallel β-sheet, two α-helices, and a three-stranded antiparallel β-sheet. nih.gov
Stabilization Two highly conserved disulfide bonds. nih.govuniprot.org
Calcium Binding Up to four calcium-binding sites; Ca²⁺ is essential for carbohydrate binding. nih.govnih.gov
Binding Specificity Binds to mannose and fucose; does not bind to N-glycosidic oligosaccharides terminating in N-acetylglucosamine. nih.gov
Sequence Identity 74% identity to bovine conglutinin and 70% to bovine lung surfactant protein D (SP-D). nih.gov

Post-Translational Modifications and Their Structural Implications

Post-translational modifications (PTMs) are crucial for the proper structure and function of many proteins, including this compound. wikipedia.org These modifications occur after the protein has been synthesized and can include the addition of functional groups or the cleavage of peptide bonds. wikipedia.org For CL-43, hydroxylation and glycosylation are key PTMs that have significant structural implications.

Hydroxylation, the addition of a hydroxyl (-OH) group to an amino acid, is a critical PTM for proteins containing collagen-like domains. taylorfrancis.comkau.edu.sa In these proteins, specific proline and lysine (B10760008) residues are hydroxylated. taylorfrancis.comnih.gov This modification is essential for the stability of the collagen triple helix. researchgate.net While direct studies on the specific hydroxylated residues in CL-43 are not extensively detailed in the provided results, its classification as a collectin with a collagenous region strongly implies that it undergoes hydroxylation. nih.govau.dk The collagen-like domain of CL-43 consists of 38 repeats of the Gly-Xaa-Yaa sequence, and it is the proline and lysine residues within these repeats that are the likely targets for hydroxylation. nih.govresearchgate.net Hydroxylation of proline residues, in particular, is critical for stabilizing the triple-helical structure of the collagenous domain. researchgate.net

Glycosylation is the process of adding sugar molecules (glycans) to proteins. thermofisher.com This PTM can be either N-linked (to asparagine) or O-linked (to serine or threonine residues). acs.org In collectins, O-linked glycosylation of hydroxylated lysine residues within the collagenous domain is a known modification. researchgate.net The addition of these sugar moieties can influence protein folding, stability, and interactions with other molecules. wikipedia.org While the specific O-linked glycosylation pattern of CL-43 is not fully elucidated, some collectins are known to have glycosyl-galactosyl units attached to hydroxylysine. researchgate.net Bovine collectins, including SP-D and conglutinin, which are structurally similar to CL-43, possess an N-linked glycosylation motif at the beginning of their collagen-like regions. researchgate.net

Hydroxylation of Proline and Lysine Residues.

Oligomeric and Supramolecular Assembly

The functional form of this compound is not a single polypeptide chain but rather a complex, multi-unit structure formed through oligomerization. uniprot.orgnih.gov This assembly process is hierarchical, starting with the formation of basic trimeric subunits that then associate into larger, more complex structures. nih.govgoogle.com

The fundamental structural unit of collectins is a trimer, composed of three identical polypeptide chains. nih.govnih.gov The formation of this trimer is initiated by the α-helical coiled-coil "neck" region, which acts as a nucleation center, bringing the three chains together. google.comaai.org This association facilitates the folding of the collagenous domains of the three chains into a stable triple helix. nih.govaai.org Each trimeric subunit, therefore, presents three C-terminal C-type lectin domains. au.dk

Table 2: Oligomeric Structure of this compound

Structural Level Description Key Features
Monomer A single polypeptide chain containing an N-terminal region, a collagenous domain, a neck region, and a C-terminal CRD. nih.gov The basic building block.
Trimeric Subunit Three identical monomer chains associate to form a trimer. nih.govnih.gov Formation is initiated by the neck region; contains a collagen triple helix. google.comaai.org
Higher-Order Oligomer Four trimeric subunits assemble into a larger complex. au.dkuniprot.org Forms a dodecamer with a cruciform-like shape. nih.gov

Biological Distribution, Biosynthesis, and Regulatory Mechanisms

Tissue-Specific Synthesis and Secretion Pathways.

Collectin-43 (CL-K1) exhibits a wide tissue distribution, with high levels of expression observed in several organs. plos.orgnih.govkcl.ac.uk Studies have shown predominant expression in the liver, fetal liver, adrenal glands, small intestine, thymus, spinal cord, placenta, pancreas, and kidney. plos.org Lower expression levels have also been detected in many other tissues. plos.org CL-K1 is a secreted protein. genecards.orgnih.gov

Research indicates that CL-K1 is synthesized by various non-immune cells, including epithelial cells of the renal tract and mucosal cells in the intestinal and bronchial tracts. jci.org In the liver, it is synthesized by hepatocytes. frontiersin.org The protein is found circulating in the blood, where it can form heteromeric complexes with Collectin Liver 1 (CL-L1), also known as collectin-10. plos.orgfrontiersin.orgnih.gov These heterooligomers are reported to constitute a significant proportion of the circulating CL-K1. plos.org

While the full details of this compound's secretion pathway are not as extensively elucidated as for some other collectins like SP-A, studies on the biosynthesis and assembly of collectins in general suggest complex processes. atsjournals.org Folding of the carbohydrate recognition domain (CRD), trimerization of monomers, triple helix formation, amino-terminal association of trimeric subunits, and the formation of interchain disulfide cross-links are thought to occur in the rough endoplasmic reticulum. atsjournals.org Oligosaccharide maturation is believed to take place in the Golgi apparatus shortly before secretion. atsjournals.org

Below is a table summarizing the reported tissue distribution of COLEC11 expression:

TissueExpression LevelSource
LiverPredominant/High plos.orgnih.govfrontiersin.org
Fetal LiverPredominant plos.org
Adrenal GlandsPredominant/High plos.orgnih.govfrontiersin.org
Small IntestinePredominant plos.org
ThymusPredominant plos.org
Spinal CordPredominant plos.org
PlacentaPredominant plos.org
PancreasPredominant plos.org
KidneyPredominant/High plos.orgnih.govfrontiersin.org
Craniofacial cartilage (embryonic murine)High nih.govzfin.org
Heart (embryonic murine)High nih.govzfin.org
Bronchi (embryonic murine)High nih.govzfin.org
Vertebral bodies (embryonic murine)High nih.govzfin.org
Renal tract epithelial cellsSynthesized by jci.org
Intestinal tract mucosal cellsSynthesized by jci.org
Bronchial tract mucosal cellsSynthesized by jci.org
Many other tissuesLow plos.org

Genetic Location and Linkage to Other Collectin Genes.

The gene encoding human this compound, COLEC11, is located on chromosome 2 at position 2p25.3. plos.orgmedlineplus.govnih.gov The gene comprises seven exons that transcribe the canonical protein. plos.orgnih.gov

COLEC11 is a member of the collectin family of C-type lectins, which also includes genes encoding Collectin Liver 1 (COLEC10), Mannan-Binding Lectin (MBL), Surfactant Protein A (SFTP1), Surfactant Protein D (SFTPD), and Collectin Placenta 1 (COLEC12). plos.orggenecards.orgnih.gov These proteins share structural similarities, including collagen-like regions and carbohydrate recognition domains. genecards.orgnih.govkcl.ac.uknih.gov

While COLEC11 is located on chromosome 2, the gene for COLEC10 is located on chromosome 8q23-q24.1. plos.org Despite their different chromosomal locations, the proteins they encode, CL-K1 and CL-L1, respectively, are highly homologous and can form heterooligomers in circulation. plos.orgfrontiersin.orgnih.gov Mutations in either the COLEC11 or MASP1 genes can cause 3MC syndrome, highlighting a genetic linkage and functional interaction within the lectin complement pathway. medlineplus.govnih.govfrontiersin.orgnih.gov

The mouse homolog of COLEC11 is located on chromosome 12. kcl.ac.ukjax.org

Transcriptional and Post-Transcriptional Regulatory Elements.

Information specifically detailing the transcriptional and post-transcriptional regulatory elements controlling COLEC11 gene expression is limited in the provided search results. However, general principles of gene regulation apply.

Transcriptional regulation involves the control of gene expression at the DNA level, determining when and how much mRNA is produced. This can be influenced by promoter regions, transcription factors, and epigenetic modifications. While the specific promoter and enhancer elements for COLEC11 are not detailed, the tissue-specific expression pattern suggests the involvement of tissue-specific transcription factors.

Post-transcriptional regulation occurs after the mRNA has been transcribed and involves mechanisms that control mRNA stability, processing (such as splicing), localization, and translation. wikipedia.org These processes can be mediated by RNA-binding proteins and small non-coding RNAs like microRNAs. wikipedia.org The existence of alternatively spliced transcript variants encoding multiple isoforms for COLEC11 has been observed, indicating post-transcriptional regulation through alternative splicing. genecards.org

Variability in the COLEC11 gene has been shown to interfere with expression and potentially affect protein folding, which could be considered a form of post-transcriptional or translational regulation. nih.gov Collectin-11 expression is not reported to be significantly regulated by traditional inflammatory mediators like CRP and TNF-alpha. frontiersin.org However, intrarenal expression of CL-11 has been shown to increase rapidly in the postischemic period following physiochemical stress. jci.org This suggests that COLEC11 expression can be upregulated in response to specific stimuli, implying regulatory mechanisms at play.

Epigenetic regulators have also been implicated in affecting the transcription of complement cascade components, which could potentially include COLEC11. pace-cme.org

Data on the specific transcriptional and post-transcriptional elements regulating COLEC11 would require further in-depth molecular studies.

Carbohydrate Recognition and Ligand Binding Specificity

Saccharide Binding Profile of the Carbohydrate Recognition Domain

CL-43 exhibits a distinct saccharide binding profile. Studies using neoglycolipids have revealed a specificity towards fucose, particularly as part of the Lea oligosaccharide sequence, and towards mannose, as found on high mannose-type chains. nih.govnih.gov This binding pattern is shared with other serum collectins, such as conglutinin and mannan-binding proteins, but a notable difference is the lack of detectable binding by CL-43 to N-glycosidic oligosaccharides terminating in N-acetylglucosamine (GlcNAc). nih.govnih.gov

An inhibition assay using solid-phase mannan (B1593421) as a ligand demonstrated the following carbohydrate inhibition pattern for CL-43: mannose and ManNAc > fucose > GlcNAc > glucose and maltose (B56501) > galactose > lactose (B1674315) >> GalNAc. uniprot.orgnih.gov This profile resembles that of mannan-binding protein (MBP). nih.gov

While conglutinin and CL-46, other bovine collectins, show high-affinity binding to GlcNAc, CL-43 does not exhibit detectable binding to N-glycosidic oligosaccharides ending in GlcNAc. nih.govnih.govresearchgate.netaai.org This highlights the unique carbohydrate recognition pattern of CL-43 within the bovine collectin family. nih.govnih.govaai.org The binding specificity of collectins is influenced by a three-amino acid residue motif in the Ca²⁺ ion binding site of the CRD. uu.nlnih.gov

Calcium-Dependent Ligand Interactions and Binding Affinity

Like other C-type lectins, the carbohydrate recognition domain of CL-43 requires calcium for its ligand binding activity. nih.govwikipedia.orgnih.gov The binding of collectins to carbohydrate structures on microorganisms is a calcium-dependent process. uu.nlwikipedia.orgnih.gov The CRD is the functional area that selectively identifies surface sugar structures of various pathogens under the participation of Ca²⁺. researchgate.net

The affinity of collectins towards sugar residues has functional significance in the early recognition of pathogens. researchgate.net Multimeric binding of CRDs within a collectin molecule to clustered oligosaccharides on a surface provides high affinity. glycoforum.gr.jp

CL-43 has been identified by its calcium-dependent binding to mannan. nih.govnih.gov The interactions of collectins with their known ligands are calcium-dependent and involve binding to the trimeric, C-type carbohydrate recognition domain. capes.gov.brnih.gov

Specificity Towards Pathogen-Associated Molecular Patterns (PAMPs) on Microorganisms

Collectins, including CL-43, function as soluble pattern recognition receptors (PRRs) that recognize and bind to pathogen-associated molecular patterns (PAMPs) on the surface of microorganisms. uu.nlwikipedia.orgnih.govnih.govd-nb.inforesearchgate.netresearchgate.net PAMPs are typically carbohydrate moieties of glycoproteins or glycolipids. d-nb.info This recognition is a key aspect of the innate immune response. uu.nlwikipedia.orgnih.govnih.gov

CL-43's specificity towards mannose and fucose-containing structures suggests its role in recognizing common microbial glycans. nih.govnih.govuniprot.orgnih.gov While direct experimental data detailing CL-43's binding to a wide range of specific microbial PAMPs is limited in the provided context, its known carbohydrate binding profile indicates its potential to interact with pathogens displaying these sugar residues on their surfaces. nih.govnih.govuniprot.orgnih.govasm.org Collectins, in general, bind to non-self glycoconjugates on the surface of microorganisms and can inhibit infection through mechanisms such as neutralization, agglutination, or opsonization. wikipedia.orgaai.org

Interactions with Host-Derived Glycoproteins and Complement Components (C3, iC3b, C3c)

CL-43 also interacts with host-derived glycoproteins, including components of the complement system. nih.govnih.gov CL-43 has a unique pattern of reactivity towards high mannose-type oligosaccharides on the two glycosylation sites of complement component C3 and derived glycoproteins. nih.govnih.gov

Specifically, CL-43 binds to C3c, a fragment of C3, which is not bound by conglutinin or mannan-binding protein when immobilized on microwells. nih.govnih.govresearchgate.net However, CL-43 does not bind to hydrolyzed C3 [C3(H₂O)], C3b, or iC3b when these are immobilized on microwells. nih.govnih.govresearchgate.net This contrasts with conglutinin, which does bind to C3(H₂O), C3b, and iC3b immobilized in this manner. nih.govnih.govresearchgate.net

Interestingly, when these glycoproteins are treated with sodium dodecyl sulphate (SDS) and immobilized on nitrocellulose, CL-43 binds strongly to C3(H₂O), iC3b, and C3c. nih.govnih.govresearchgate.net This suggests that the presentation of oligosaccharides on the carrier protein significantly influences collectin binding, and these effects differ among individual collectins. nih.govnih.gov

The ability of CL-43 to bind to C3c, and under certain conditions to iC3b and C3(H₂O), indicates a potential role in modulating complement activation or interacting with complement-opsonized targets. nih.govnih.govresearchgate.net Conglutinin, another bovine collectin, is known for its unique ability to bind to the complement component iC3b, and this interaction has been exploited for its purification. researchgate.net The binding of conglutinin to iC3b is inhibited by GlcNAc. researchgate.net While CL-43's interaction with complement components shows differences compared to conglutinin, it underscores the diverse roles of collectins in linking innate immunity with the complement system. nih.govnih.govresearchgate.net

Furthermore, CL-43 has been shown to bind to the extracellular matrix proteoglycans decorin and biglycan (B1168362) in a calcium-independent manner, suggesting a protein-protein interaction. aai.org This binding was observed in direct binding ELISA using a calcium-free buffer, where immobilized CL-43 bound decorin and biglycan in a dose-dependent manner. aai.org

Role in Innate Immune Defense Mechanisms

Function as a Soluble Pattern Recognition Receptor (PRR).

Collectins, including CL-43, are recognized as soluble pattern recognition receptors (PRRs) within the humoral arm of the innate immune response. nih.govwikipedia.orgtaylorandfrancis.com They are characterized by collagenous regions and C-type lectin domains, which enable them to recognize and bind to specific carbohydrate structures or lipids present on the surface of microorganisms. nih.govwikipedia.orgtaylorandfrancis.comjst.go.jp This binding is calcium-dependent and mediated by the carbohydrate recognition domain (CRD) of the collectin molecule. wikipedia.org CL-43 has shown specificity towards fucose as part of the Lea oligosaccharide sequence and towards mannose found on high mannose-type chains. nih.gov While sharing some binding characteristics with other serum collectins like conglutinin and mannan-binding proteins, CL-43 exhibits a distinct pattern, notably lacking detectable binding to N-glycosidic oligosaccharides terminating in N-acetylglucosamine. nih.gov

Opsonization and Enhancement of Phagocytic Clearance.

Collectins can act as opsonins, facilitating the uptake and clearance of microorganisms by phagocytic cells. wikipedia.orgtaylorandfrancis.comcapes.gov.br This enhancement of phagocytic clearance is a key function in innate immunity. nih.govwikipedia.orgphysiology.org There is a specific interaction between collectins and receptors on phagocytic cells, such as the collectin receptor (C1qR), which is identified as a surface variant of calreticulin. researchgate.netresearchgate.net This interaction can lead to increased internalization of microorganisms. wikipedia.org While other collectins like MBL can enhance opsonization through complement activation, CL-43, similar to SP-D and conglutinin, has not shown complement-activating properties under certain conditions. researchgate.netportlandpress.com However, CL-43 has been shown to enhance the attachment of E. coli strain K12 to phagocytes. nih.gov Studies have demonstrated that trimeric forms of collectins, including the neck and carbohydrate recognition domains (NCRDs), can act as opsonins to enhance the uptake of IAV by neutrophils and monocyte/macrophages. physiology.org

Modulation of Microbial Aggregation and Neutralization.

Collectins can bind to microbial surface carbohydrates, leading to aggregation of the microorganisms. nih.govwikipedia.orgcapes.gov.brresearchgate.net This aggregation can impede infectivity and facilitate clearance. researchgate.netresearchgate.netpan.pl However, research on CL-43 indicates a distinction from more highly multimerized collectins like SP-D, conglutinin, or mannose-binding lectin. nih.govportlandpress.comnih.gov Unlike these collectins, CL-43 did not induce viral or bacterial aggregation in certain studies. nih.govportlandpress.comnih.gov Despite this, collectins in general are known to contribute to microbial neutralization. nih.govcapes.gov.brnih.gov

Direct Antiviral Activities, exemplified by Influenza A Virus (IAV) Interactions.

Collectins play important roles in innate defense against viral pathogens. nih.govportlandpress.comnih.gov CL-43, a bovine serum collectin, has demonstrated unique antiviral activities, particularly against Influenza A Virus (IAV) and rotaviruses. researchgate.netresearchgate.netmicrobiologyresearch.org

Haemagglutination-Inhibiting Activity.

Collectins can inhibit virus-induced haemagglutination, a process where viruses cause red blood cells to clump together. aai.org CL-43 has shown significantly higher haemagglutination-inhibiting activity against Influenza A Virus (IAV) compared to recombinant trimeric forms of SP-D. nih.govportlandpress.comnih.gov This activity is a direct mechanism by which collectins can interfere with viral function.

Mechanisms of Enhanced Viral Internalization by Phagocytes.

CL-43 has been shown to strongly enhance the uptake of IAV by neutrophils. nih.govportlandpress.comnih.gov Interestingly, the mechanism by which CL-43 enhances viral internalization appears to differ from that of SP-D, as it does not require viral aggregation. nih.govportlandpress.comnih.gov This suggests alternative pathways or interactions are involved in CL-43 mediated viral uptake by phagocytes.

Potential Influence on Inflammatory and Immune Responses.

Collectins can modulate inflammatory and immune responses. nih.govwikipedia.org While the specific influence of CL-43 on these responses is an area of ongoing research, collectins in general are known to interact with immune cells and potentially influence cytokine and chemokine production, thus linking innate and adaptive immunity. nih.govwikipedia.org Studies on a collectin-like protein in tunicates have shown that its concentration increases in response to an inflammatory stimulus, resembling the response of mammalian collectins like mannose-binding lectin and suggesting a role as an acute phase antigen recognition protein. psu.edu CL-43's interaction with the collectin receptor (C1qR) on various cell types could potentially play a role in modulating cellular responses. researchgate.netresearchgate.net

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound (CL-43)
Mannan-binding lectin (MBL)
Conglutinin
SP-A
SP-D
Influenza A Virus (IAV)
Escherichia coli961
Rotaviruses
C3
iC3b
C3c
C3(H2O)
N-acetylglucosamine439569
Mannose18950
Fucose6246
Lea oligosaccharide
Calreticulin
C1qR

Note: PubChem CIDs for complex biological entities like proteins (this compound, MBL, Conglutinin, SP-A, SP-D, C3, iC3b, C3c, C3(H2O), Calreticulin, C1qR) and viruses (Influenza A Virus, Rotaviruses) are not typically assigned in the same way as for small chemical compounds. The provided CIDs are for the specific small molecules mentioned.

Interactive Data Table: Antiviral Activity against Influenza A Virus (IAV)

Collectin TypeHaemagglutination Inhibition Activity (vs. recombinant trimeric SP-D)Viral Aggregation Induction (vs. highly multimerized SP-D, conglutinin, MBL)Enhanced Neutrophil Uptake of IAVMechanism of Enhanced Internalization
This compound (CL-43)Significantly higherDid not induceStrongly enhancedDid not require viral aggregation
Recombinant trimeric SP-DLowerNot applicable (comparison is with more multimerized forms)Enhanced
Highly multimerized SP-DInduced
ConglutininInduced
Mannose-binding lectinInduced

Interactive Data Table: Carbohydrate Binding Specificity of Serum Collectins

Collectin TypeBinding to Fucose (in Lea oligosaccharide)Binding to Mannose (on high mannose-type chains)Binding to N-acetylglucosamine (terminal)Binding to C3cBinding to Hydrolysed C3 [C3(H2O)] (immobilized)Binding to iC3b (immobilized)
This compound (CL-43)Specificity revealedSpecificity revealedLack of detectable bindingBindsDid not bindDid not bind
ConglutininShares featuresShares featuresDid not bindBoundBound
Mannan-binding proteinShares featuresShares featuresDid not bindDid not bindDid not bind

Comparative Biology and Evolutionary Insights

Phylogenetic Relationships within the Collectin Family

The collectin family includes several well-characterized members such as mannan-binding lectin (MBL), pulmonary surfactant proteins A (SP-A) and D (SP-D), bovine conglutinin, and other bovine collectins like CL-1, CL-P1, and CL-46. glycoforum.gr.jpfrontiersin.orgroyalsocietypublishing.org Phylogenetic analyses suggest that collectins have evolved from a common ancestor, with gene duplication events contributing to the diversification of the family. nih.govroyalsocietypublishing.org Specifically, it is probable that an ancestral gene of bovine CL-43 and conglutinin was derived from an SP-D-like gene and subsequently duplicated during evolution. nih.gov While broad phylogenetic relationships within the collectin family have been studied, detailed phylogenetic trees specifically illustrating the position of collectin-43 relative to all other known collectins across various species are subjects of ongoing research in the field of innate immunity protein evolution.

Structural and Functional Divergence from Closely Related Collectins

This compound exhibits both structural and functional similarities and differences when compared to other collectins, particularly bovine conglutinin and pulmonary surfactant protein D (SP-D). These divergences highlight adaptations for specific roles in the bovine immune system.

Structurally, this compound is composed of subunits of three identical chains, each containing an N-terminal region, a collagenous domain, a neck region, and a C-terminal carbohydrate recognition domain. nih.gov Under non-denaturing conditions, CL-43 exists as a single subunit composed of three polypeptide chains, in contrast to other circulating collectins which form higher-order multimers. portlandpress.comnih.gov Electron microscopy has shown CL-43 as monomer subunits with elongated rods. portlandpress.comnih.gov

Functionally, collectins bind to microbial surface carbohydrates in a calcium-dependent manner. scbt.comglycoforum.gr.jp CL-43 binds to mannan (B1593421), a feature shared with other serum collectins like conglutinin and MBL. scbt.comnih.gov However, CL-43 demonstrates a distinct pattern of carbohydrate recognition, including specificity towards fucose as part of the Lea oligosaccharide sequence and mannose on high mannose-type chains. nih.gov A notable difference is the lack of detectable binding by CL-43 to N-glycosidic oligosaccharides terminating in N-acetylglucosamine, which contrasts with other serum collectins. nih.gov

Collectins are known to bind to the collectin receptor (C1qR), and CL-43, conglutinin, SP-A, and MBL have all been shown to exhibit this binding. portlandpress.comnih.govresearchgate.net Despite this shared receptor binding, their downstream effects can differ. For instance, bovine MBL can activate the complement system, whereas CL-43, SP-D, and conglutinin have shown no complement-activating properties under similar conditions. portlandpress.comnih.gov

Bovine conglutinin is another serum collectin found in Bovidae and shares structural similarities with CL-43. nih.govresearchgate.netfrontiersin.org The amino acid sequence of CL-43 shows 74% identity to bovine conglutinin. nih.gov Both proteins are synthesized in the liver and secreted into circulation. glycoforum.gr.jp

Despite structural similarities, there are key differences in their quaternary structure and functional properties. While conglutinin forms multivalent cruciform structures (tetramers of trimers) containing 12 CRD regions, CL-43 exists primarily as a single trimeric subunit. portlandpress.comglycoforum.gr.jpfrontiersin.orgnih.gov The collagen region of CL-43 is also considerably shorter than that of conglutinin. nih.gov

In terms of function, both CL-43 and conglutinin exhibit antiviral activities against influenza A virus and rotaviruses. researchgate.netmicrobiologyresearch.org However, their potency can differ depending on the virus; CL-43 displayed higher activity against rotavirus in haemagglutination inhibition and neutralization assays, while conglutinin was more potent against influenza virus A/HKx31. microbiologyresearch.org Unlike conglutinin and MBL, CL-43 does not induce viral or bacterial aggregation. researchgate.netportlandpress.com Additionally, conglutinin binds fluid- and solid-phase iC3b, a reactivity not observed with CL-43 or MBL. portlandpress.comnih.gov

Here is a comparison of key features between this compound and Bovine Conglutinin:

FeatureThis compound (CL-43)Bovine Conglutinin
Organ of SynthesisLiver nih.govglycoforum.gr.jpLiver glycoforum.gr.jpfrontiersin.org
Quaternary StructureSingle trimeric subunit portlandpress.comnih.govTetramers of trimers (12 CRDs) glycoforum.gr.jpfrontiersin.org
Collagen Region LengthShorter nih.govLonger nih.gov
Sequence Identity (to CL-43)100%74% nih.gov
Viral AggregationDoes not induce researchgate.netportlandpress.comInduces (compared to CL-43) portlandpress.com
Complement ActivationNo portlandpress.comnih.govNo portlandpress.comnih.gov
Binding to iC3bNo portlandpress.comnih.govBinds portlandpress.comnih.gov
Rotavirus ActivityHigher activity microbiologyresearch.orgLower activity (compared to CL-43) microbiologyresearch.org
Influenza A Virus ActivityLower activity (compared to Conglutinin) microbiologyresearch.orgHigher activity microbiologyresearch.org

Pulmonary Surfactant Protein D (SP-D) is another collectin, primarily found in the lungs, though also produced in other tissues. glycoforum.gr.jpresearchgate.net this compound appears to have evolutionarily evolved from an SP-D-like gene. nih.govscbt.comresearchgate.netportlandpress.com The amino acid sequence of CL-43 shows 70% identity to bovine lung SP-D. nih.gov

Similar to the comparison with conglutinin, structural differences exist. The collagen region of CL-43 is considerably shorter than the 57 Gly-Xaa-Yaa triplets found in SP-D. nih.gov SP-D typically forms higher-order multimeric structures, often described as "X-like" or dodecamers, while CL-43 is a trimer. glycoforum.gr.jpresearchgate.net

Functionally, both CL-43 and SP-D bind to microbial carbohydrates and are involved in innate defense. glycoforum.gr.jpportlandpress.com Both proteins can enhance neutrophil uptake of influenza A virus. researchgate.netportlandpress.com However, the mechanism of enhanced internalization differs; for CL-43, it does not require viral aggregation, unlike SP-D. researchgate.netportlandpress.com While SP-D is known to interact with various pathogens, including Mycobacterium tuberculosis, the specific interactions and comparative efficacy of CL-43 against a broad range of pathogens are areas of ongoing research. frontiersin.org Neither CL-43 nor SP-D showed complement-activating properties under certain experimental conditions, in contrast to MBL. portlandpress.comnih.gov

Here is a comparison of key features between this compound and Pulmonary Surfactant Protein D (SP-D):

FeatureThis compound (CL-43)Pulmonary Surfactant Protein D (SP-D)
Primary LocationSerum nih.govscbt.comglycoforum.gr.jpLung (primarily) glycoforum.gr.jpresearchgate.net
Organ of SynthesisLiver nih.govscbt.comglycoforum.gr.jpLung type II alveolar cells and Clara cells (primarily) glycoforum.gr.jp
Quaternary StructureSingle trimeric subunit portlandpress.comnih.govTetramers forming "X-like" or dodecamers glycoforum.gr.jpresearchgate.net
Collagen Region LengthShorter nih.govLonger nih.gov
Sequence Identity (to CL-43)100%70% nih.gov
Viral AggregationDoes not induce researchgate.netportlandpress.comInduces (compared to CL-43) portlandpress.com
Complement ActivationNo portlandpress.comnih.govNo portlandpress.comnih.gov
Enhanced Neutrophil Uptake of IAVYes, does not require viral aggregation researchgate.netportlandpress.comYes, requires viral aggregation researchgate.netportlandpress.com

Comparison with Bovine Conglutinin.

Evolutionary Conservation and Species-Specific Adaptations

This compound and conglutinin have primarily been detected in members of Bovidae, suggesting a species-specific adaptation within this family. nih.govresearchgate.net This contrasts with other collectins like MBL and SP-D, which are more widely conserved across different vertebrate species. glycoforum.gr.jproyalsocietypublishing.org The presence of CL-43 and conglutinin specifically in bovids supports the hypothesis that their ancestral gene originated from an SP-D-like gene and duplicated within this lineage. nih.gov

While CL-43 itself appears specific to Bovidae, the fundamental structure of collectins, with their collagenous domain and CRD, is conserved across vertebrates, highlighting the ancient and important role of these proteins in innate immunity. glycoforum.gr.jproyalsocietypublishing.org Studies on other collectins, such as CL-10 and CL-11, have shown high sequence similarity across avian and mammalian species, indicating significant evolutionary conservation of these particular collectins. royalsocietypublishing.org However, even within conserved collectin families, species-specific adaptations can occur, such as the unique molecular adaptations observed in avian surfactant proteins SP-A1 and A2, including a reduction in the length of the collagen domain. royalsocietypublishing.org

The variability of serum this compound levels in bovines may also relate to disease, suggesting a role in species-specific health and immune responses. scbt.comresearchgate.net The restricted distribution of CL-43 to Bovidae suggests that it may have evolved to address specific immunological challenges or exploit particular host-pathogen interactions prevalent in this group of animals.

Advanced Methodologies in Collectin 43 Research

Protein Purification and Biochemical Characterization Techniques.

The study of Collectin-43 necessitates its isolation from biological sources and subsequent detailed biochemical analysis to understand its properties. Various chromatographic and electrophoretic methods, coupled with mass spectrometry, have been instrumental in achieving this.

Affinity Chromatography-based Purification.

Affinity chromatography is a key technique for purifying this compound, leveraging its specific binding properties. Bovine CL-43 has been successfully purified by affinity chromatography using mannan-Sepharose. researchgate.netportlandpress.comresearchgate.netresearchgate.net This method exploits the affinity of CL-43 for mannan (B1593421), a polysaccharide commonly found in yeast cell walls, allowing CL-43 to bind to the immobilized mannan while other proteins are washed through the column. portlandpress.comresearchgate.netnih.gov Elution of bound CL-43 is typically achieved by changing buffer conditions, such as the addition of a competing ligand or altering pH or ionic strength. wikipedia.org This affinity-based approach provides a relatively specific and efficient means of isolating CL-43 from complex biological mixtures like serum. portlandpress.comresearchgate.net

Mass Spectrometry and Protein Sequencing for Structural Elucidation.

Mass spectrometry and protein sequencing techniques have provided detailed insights into the primary and post-translational structure of this compound. Mass spectrometry has been used to determine the molecular mass of reduced CL-43, reported to be approximately 33.6 ± 0.1 kDa. nih.govcloud-clone.us It has also revealed the presence of a truncated version of the polypeptide. nih.govcloud-clone.us

Protein sequencing, including N-terminal Edman degradation, has been employed to verify the amino acid sequence derived from cDNA studies and partial protein sequencing. nih.govnih.gov Furthermore, mass spectrometry, particularly analysis of tryptic and peptic digests, has been crucial for identifying and characterizing post-translational modifications. nih.gov Studies have shown extensive hydroxylation of proline residues in the Yaa-position within the collagen-like region and full hydroxylation and glycosylation of lysine (B10760008) residues in the same position. nih.gov The glycosylation has been identified as glycosyl-galactosyl O-linked to a hydroxylated lysine residue. nih.gov Mass spectrometric analysis has also helped elucidate the disulfide linkage pattern, revealing both inter-chain and intra-chain disulfide bonds critical for the protein's tertiary and quaternary structure. nih.gov

Electrophoretic Methods (SDS-PAGE, 2D-gel).

Electrophoretic methods are essential for assessing the purity, molecular weight, and isoform heterogeneity of this compound preparations. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) separates proteins primarily based on their molecular mass after denaturation and coating with SDS. bu.eduwikipedia.org Under reducing conditions, purified bovine CL-43 typically shows a double band around 43 kDa, corresponding to the intact molecule and a truncated form lacking a few N-terminal amino acid residues. portlandpress.comresearchgate.net Under non-reducing conditions, CL-43 appears as a higher molecular weight band, around 120 kDa, consistent with its trimeric structure in solution. portlandpress.com

Two-dimensional gel electrophoresis (2D-gel) combines isoelectric focusing (IEF) in the first dimension (separating proteins by isoelectric point, pI) and SDS-PAGE in the second dimension (separating by molecular weight). bu.edunih.gov This technique has shown that CL-43 exists as isoforms with different pI values, specifically reported as 4.9 and 5.3 for the native and truncated forms, respectively. researchgate.netportlandpress.com 2D-gel electrophoresis provides a higher resolution separation than one-dimensional SDS-PAGE, allowing for the visualization and analysis of protein variants and post-translational modifications that alter charge or mass. bu.edunih.gov

MethodInformation ProvidedKey Findings for CL-43
SDS-PAGE (Reducing)Molecular weight of subunitsDouble band at ~43 kDa (intact and truncated forms) portlandpress.comresearchgate.net
SDS-PAGE (Non-reducing)Molecular weight of native protein assemblySingle band at ~120 kDa (trimer) portlandpress.com
2D-gel ElectrophoresisIsoelectric points and molecular weight of isoformsTwo isoforms with pI ~4.9 (native) and ~5.3 (truncated) researchgate.netportlandpress.com
Mass SpectrometryPrecise molecular mass, post-translational modificationsReduced mass ~33.6 kDa; hydroxylation, glycosylation; disulfide linkages nih.govcloud-clone.us
Protein SequencingAmino acid sequence verificationConfirmed cDNA sequence, identified truncated N-terminus nih.govnih.gov

Recombinant Protein Expression Systems and Functional Studies.

The production of recombinant this compound allows for controlled studies of its structure and function, free from potential contaminants of natural sources. Recombinant bovine CL-43 has been successfully expressed in mammalian cells. nih.govnih.gov Studies comparing recombinant CL-43 to the natural protein have shown that the recombinant form is also secreted as trimeric forms, similar to its natural counterpart. nih.govnih.gov

Functional studies using recombinant CL-43 have demonstrated that it retains key binding properties, such as a preference for mannose and N-acetyl mannosamine (B8667444). nih.govnih.gov Recombinant CL-43 has also been used to investigate its antiviral activities, showing significantly higher haemagglutination-inhibiting activity against influenza A virus compared to recombinant trimeric forms of surfactant protein D (SP-D). nih.govnih.gov These studies using recombinant systems are valuable for confirming the intrinsic properties of the CL-43 polypeptide chain and its assembled trimeric structure. nih.govnih.gov

In Vitro Functional Assays for Ligand Binding and Biological Activity.

In vitro functional assays are critical for understanding how this compound interacts with its ligands and mediates biological effects. These assays typically involve measuring the binding of CL-43 to various molecules and assessing the downstream consequences of these interactions. nih.govcore.ac.ukunivr.itnih.gov

Oligosaccharide and Glycoprotein Binding Assays.

A major focus of CL-43 research has been its carbohydrate-binding specificity, which is central to its role as a C-type lectin. In vitro assays using structurally defined oligosaccharides and glycoproteins have been employed to map the binding preferences of CL-43. cloud-clone.usnih.govuu.nlnih.govacs.orgrsc.org

Techniques such as surface plasmon resonance (SPR) have been used to quantitatively analyze the binding kinetics and affinity of CL-43 for various ligands, such as immobilized yeast mannan. nih.govuu.nldocumentsdelivered.com SPR allows for real-time measurement of binding interactions. nih.govuu.nl Studies using SPR have determined the dissociation constant (Kd), association rate constant (kass), and dissociation rate constant (kdiss) for the interaction between CL-43 and mannan. nih.gov

LigandMethodKd (M)kass (M⁻¹s⁻¹)kdiss (s⁻¹)Source
Yeast MannanSPR2.68-2.72 x 10⁻⁸4.37-5.07 x 10⁵1.19-1.36 x 10⁻² nih.gov

This compound exhibits specificity towards fucose, particularly as part of the Lea oligosaccharide sequence, and towards mannose residues found in high mannose-type chains. nih.gov However, a notable difference compared to some other serum collectins is the lack of detectable binding to N-glycosidic oligosaccharides terminating in N-acetylglucosamine. nih.gov

Assays using glycoproteins, such as those derived from complement component C3, have revealed a unique pattern of reactivity for CL-43. nih.gov CL-43 binds to C3c but not to immobilized hydrolyzed C3 [C3(H2O)], C3b, or iC3b under certain conditions, a binding pattern distinct from conglutinin and mannan-binding protein. nih.gov Interestingly, when these glycoproteins are treated with SDS and immobilized on nitrocellulose, CL-43 shows strong binding to C3(H2O), iC3b, and C3c, suggesting that the presentation of oligosaccharides on the carrier protein significantly influences collectin binding. nih.gov These in vitro binding assays highlight the specific carbohydrate recognition profile of CL-43 and provide insights into its potential biological roles in innate immunity. nih.gov

Cell-Based Phagocytosis and Hemagglutination Inhibition Assays

Cell-based phagocytosis assays are fundamental tools for assessing the capacity of this compound to opsonize pathogens or apoptotic cells, thereby promoting their uptake by phagocytic cells such as macrophages. These assays typically involve incubating target particles (e.g., bacteria, yeast, or apoptotic cells) with this compound and then co-culturing them with phagocytes. The extent of phagocytosis is subsequently quantified using various methods, including microscopy, flow cytometry, or fluorometric techniques aai.orgoup.comresearchgate.netnih.govkarger.commdpi.comscielo.br. While general principles of collectin-mediated phagocytosis are well-established, specific studies detailing this compound's direct impact on phagocytosis in a dedicated cell-based assay were not prominently found in the search results, although its role in activating phagocytes and promoting phagocytosis is mentioned slu.se. Research on other collectins like SP-A, SP-D, MBL, and CL-11 has utilized flow cytometry-based and microscopy-based phagocytosis assays to demonstrate their ability to enhance the uptake of various targets by macrophages and other cells aai.orgoup.comresearchgate.netnih.govkarger.commdpi.com. These assays often involve labeling the target particles with fluorescent markers and measuring the fluorescence associated with the phagocytic cells aai.orgnih.govkarger.commdpi.com.

Hemagglutination inhibition assays are commonly used to measure the ability of antibodies or other proteins to inhibit the agglutination of red blood cells caused by certain viruses or lectins fao.orgjove.comfrontiersin.orgoup.com. Collectins, being lectins, have the capacity to bind to carbohydrate structures, including those on the surface of red blood cells or viruses, potentially causing hemagglutination. The inhibition of this hemagglutination by specific antibodies or competing ligands can be quantified. While the principle of hemagglutination inhibition is relevant to studying collectin-carbohydrate interactions, specific detailed protocols or research findings directly applying hemagglutination inhibition assays for this compound were not extensively present in the search results. However, this compound is known to bind to various sugars, including mannose and fucose uniprot.orgnih.gov. Assays investigating its carbohydrate recognition specificity, while not explicitly termed hemagglutination inhibition in the provided snippets, would likely involve similar principles of blocking collectin-ligand interactions.

Gene Expression Analysis and Genetic Manipulation

Gene expression analysis techniques are employed to study the transcriptional regulation of the gene encoding this compound (CL43 in Bos taurus) uniprot.orglifescience-market.com. These methods aim to quantify the levels of CL43 mRNA under different physiological or pathological conditions, providing insights into the factors that influence this compound production. Common methodologies for gene expression analysis include quantitative polymerase chain reaction (qPCR), microarrays, and increasingly, RNA sequencing caltech.eduplos.org. These techniques allow researchers to compare CL43 gene expression levels across different tissues, developmental stages, or in response to various stimuli, such as microbial challenge or inflammatory mediators caltech.eduplos.org. Analysis of open datasets has revealed insights into the gene expression of other collectins, such as COLEC11 (encoding collectin-11), showing upregulation in certain conditions like human melanomas jci.orgjci.orgnih.gov. While the search results confirm the existence of the CL43 gene for bovine this compound uniprot.orglifescience-market.com, specific detailed research findings on the gene expression analysis of CL43 using these advanced methodologies were not extensively provided.

Genetic manipulation techniques, such as gene knockout, knockdown, or overexpression, are powerful tools for investigating the biological function of a specific protein in vivo and in vitro. By altering the expression levels of the CL43 gene, researchers could potentially study the resulting phenotypic changes related to innate immunity, pathogen clearance, or inflammatory responses. While the concept of genetic manipulation is applicable to studying this compound, the search results primarily discussed genetic manipulation (specifically, conditional knockout mice for connexin-43, a different 43 kDa protein) in the context of studying the role of another protein in macrophage function and host survival during infection bauchzentrum-bern.chnih.gov. No specific research detailing the genetic manipulation of the this compound gene (CL43) was found within the provided search snippets.

Quantitative Immunological Assays (e.g., Immunofluorometric Assay)

Quantitative immunological assays are crucial for measuring the concentration of this compound protein in biological samples, such as serum or plasma. These assays utilize the specific binding between antibodies and the target protein to enable detection and quantification. A prominent example of such an assay developed for this compound is the time-resolved immunofluorometric assay (TRIFMA) researchgate.netnih.govslu.senih.govnih.govsemanticscholar.org.

A high-capacity TRIFMA for bovine this compound (CL-43) has been developed and validated researchgate.netnih.gov. This assay is constructed as a noncompetitive sandwich assay, utilizing polyclonal antibodies as the capture reagent immobilized on microtiter plate wells and a novel monoclonal antibody raised against CL-43 as the detection reagent researchgate.netnih.gov. The detection is optimized using biotin-labelled secondary antibodies and streptavidin-Eu3+ researchgate.netnih.gov.

The developed TRIFMA for CL-43 has demonstrated specificity and reliability over a relevant measurement range researchgate.netnih.gov. Key performance characteristics of this assay include:

ParameterValue
Assay Detection Limit0.24 ng/ml
Working Range0.54-22 ng/ml
Recovery (at 2.0 ng/ml spiked CL-43)92.3%
Intraplate Coefficient of Variation (CV%)1.11-2.36%
Interplate Coefficient of Variation (CV%)0.70-1.35%

Table 1: Performance characteristics of the time-resolved immunofluorometric assay (TRIFMA) for bovine this compound. researchgate.netnih.gov

This TRIFMA has been utilized to quantify CL-43 levels in plasma samples researchgate.netnih.govslu.se. Studies using this assay have indicated that plasma levels of CL-43 in cattle are not significantly influenced by circadian rhythm researchgate.netnih.gov. The assay is also robust to sample storage at -20°C and repeated freezing and thawing researchgate.netnih.gov. The development of this quantitative assay has been instrumental in studying the variability of serum CL-43 and its potential relationship to disease in cows researchgate.netnih.gov. Similar immunofluorometric assays have also been developed for other bovine collectins, such as conglutinin nih.govnih.gov.

Compound Information

Q & A

Q. What experimental methods are recommended for structural characterization of Collectin-43?

this compound (CL-43) is a 321-amino-acid protein with a collagen-like domain, a neck region, and a carbohydrate recognition domain (CRD). Key methods include:

  • cDNA cloning and Northern blot analysis to confirm tissue-specific expression, particularly in liver and placenta .
  • Mass spectrometry (MALDI-MS) for identifying molecular weight and post-translational modifications, especially in cartilage studies .
  • Phylogenetic analysis using sequence alignment tools (e.g., ClustalW) to compare CL-43 with other collectins (e.g., MBL, SP-A, SP-D) and establish evolutionary relationships .

Q. How can researchers regulate this compound expression in vitro?

CL-43 expression is modulated by:

  • Immunostimulants : β-glucan and LPS activate TLR pathways, upregulating CL-43 via NF-κB signaling .
  • Micronutrients : Zinc and selenium act as cofactors for antioxidant enzymes (e.g., glutathione peroxidase), indirectly enhancing CL-43 synthesis .
  • Fatty acids : EPA (ω-3) reduces pro-inflammatory cytokines (e.g., TNF-α), creating a microenvironment conducive to CL-43 production . Experimental tip: Use dose-response assays to optimize concentrations (e.g., 10–100 μM zinc sulfate) and validate via ELISA or Western blot.

Q. What are the primary detection techniques for this compound in tissue samples?

  • Immunohistochemistry (IHC) with monoclonal antibodies targeting the CRD domain .
  • Reverse transcription-PCR (RT-PCR) to quantify CL43 mRNA levels, particularly in bovine immune tissues .
  • Proteomic workflows : Combine laser microdissection with MALDI-MS imaging to localize CL-43 in cartilage, noting ion suppression effects that may require normalization to internal standards (e.g., biglycan) .

Advanced Research Questions

Q. How should experimental designs address challenges in studying this compound’s pathogen-binding specificity?

  • Controlled glycan arrays : Screen CL-43 binding to mannose, fucose, and N-acetylglucosamine using surface plasmon resonance (SPR). Account for low-affinity interactions (e.g., Kd > 10 μM) by repeating assays in triplicate .
  • Pathogen models : Use E. coli BL21 strains expressing pathogen-associated molecular patterns (PAMPs) to test CL-43’s agglutination efficacy. Include negative controls (e.g., CRD-domain knockout mutants) .
  • Data normalization : Address variability in MALDI-MS ionization efficiency by spiking samples with isotopically labeled CL-43 peptides .

Q. How to resolve contradictions in this compound’s role in inflammatory regulation?

CL-43 exhibits dual roles: pro-inflammatory (complement activation via lectin pathway) and anti-inflammatory (binding decorin/biglycan to suppress C1q-mediated inflammation). Strategies include:

  • Context-specific assays : Compare CL-43 activity in serum (pro-inflammatory) versus cartilage extracts (anti-inflammatory) .
  • Knockdown models : Use siRNA in bovine chondrocytes to isolate CL-43’s effects on cytokine profiles (e.g., IL-6, IL-10) .
  • Multi-omics integration : Correlate transcriptomic (RNA-seq) and proteomic data to identify co-regulated pathways .

Q. What methodologies are optimal for functional studies of this compound in innate immunity?

  • Lectin pathway assays : Measure C4b deposition in CL-43-treated serum to quantify complement activation .
  • Phagocytosis assays : Co-culture CL-43-opsonized pathogens with macrophages; quantify uptake via flow cytometry .
  • In vivo models : Use CL-43-deficient mice (or bovine analogs) to evaluate susceptibility to bacterial infections (e.g., Staphylococcus aureus) .

Methodological and Analytical Considerations

Q. How to optimize this compound purification for structural studies?

  • Affinity chromatography : Use mannan-sepharose columns, though note CL-43’s weak binding (elute with 100 mM methyl-α-D-mannopyranoside) .
  • Size-exclusion chromatography : Resolve oligomeric states (trimers vs. hexamers) under non-denaturing conditions .
  • Quality control : Validate purity via SDS-PAGE (>95%) and endotoxin levels (<0.1 EU/μg) for in vivo applications .

Q. What statistical approaches address variability in this compound expression data?

  • Mixed-effects models : Account for batch effects in multi-laboratory studies (e.g., LPS stimulation assays) .
  • Principal component analysis (PCA) : Reduce dimensionality in glycan-binding datasets to identify dominant interaction patterns .

Data Reproducibility and Ethics

Q. How to ensure transparency in reporting this compound research?

  • Pre-register protocols : Detail experimental conditions (e.g., LPS concentration, serum source) on platforms like Open Science Framework .
  • Share raw data : Deposit MALDI-MS spectra in repositories (e.g., PRIDE) with metadata on laser intensity and matrix composition .
  • Disclose conflicts : Declare funding sources (e.g., agricultural grants) that may bias interpretation .

Q. What ethical guidelines apply to animal studies involving this compound?

  • Follow ARRIVE 2.0 guidelines for reporting bovine or murine models, including sample-size justification and welfare monitoring .
  • Obtain ethics approval for pathogen challenge experiments, specifying euthanasia criteria .

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